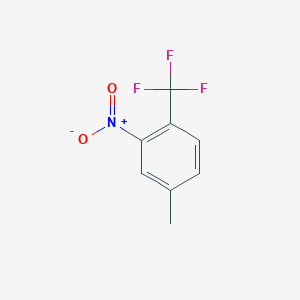

4-Methyl-2-nitro-1-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

4-methyl-2-nitro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)7(4-5)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKXWBAMGISRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599878 | |

| Record name | 4-Methyl-2-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154057-13-3 | |

| Record name | 4-Methyl-2-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-2-nitro-1-(trifluoromethyl)benzene physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methyl-2-nitro-1-(trifluoromethyl)benzene is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its chemical structure, featuring a trifluoromethyl group, a nitro group, and a methyl group on a benzene ring, suggests unique electronic and steric properties that are of interest in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a summary of the available physical and chemical property data for this compound, outlines general experimental protocols for the characterization of related compounds, and discusses its potential role in drug discovery.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 154057-13-3 | Sigma-Aldrich[1] |

| Molecular Formula | C₈H₆F₃NO₂ | Oakwood Chemical[1] |

| Molecular Weight | 205.14 g/mol | Sigma-Aldrich[1] |

| Predicted Boiling Point | 238.9 ± 40.0 °C | Not specified |

| Predicted Density | 1.357 ± 0.06 g/cm³ | Not specified |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, its synthesis would likely involve the nitration of a corresponding trifluoromethylated toluene derivative. The general approach for the synthesis of nitroaromatic compounds involves electrophilic nitration using a mixture of nitric acid and sulfuric acid.

General Experimental Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis and purification of a nitroaromatic compound.

Characterization Protocols:

The unambiguous identification of this compound would require a suite of spectroscopic techniques. Although specific spectra for this compound are not available, the following outlines the standard experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Samples would be dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard. Spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR).

Infrared (IR) Spectroscopy:

-

A small amount of the sample would be analyzed using a Fourier Transform Infrared (FTIR) spectrometer, typically as a thin film on a salt plate or as a KBr pellet. Characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹) and the C-F bonds of the trifluoromethyl group would be expected.

Mass Spectrometry (MS):

-

Mass spectra would be obtained using a mass spectrometer, likely with electron ionization (EI). The molecular ion peak would confirm the molecular weight, and the fragmentation pattern would provide structural information.

Role in Drug Discovery and Development

While there is no specific information detailing the use of this compound in drug development, its structural motifs are of significant interest in medicinal chemistry. The trifluoromethyl group is a key functional group in many modern pharmaceuticals due to its ability to improve metabolic stability and cell membrane permeability. The nitro group can be a precursor to an amino group, which is a common functional group in bioactive molecules.

Potential Drug Discovery Workflow:

Caption: A potential workflow illustrating the use of an intermediate in drug discovery.

The lack of detailed experimental data for this compound highlights an opportunity for further research to fully characterize this compound and explore its potential applications.

References

Spectroscopic and Spectrometric Analysis of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene: A Technical Guide

Introduction

This technical guide provides a detailed overview of the spectroscopic and spectrometric data for 4-Methyl-2-nitro-1-(trifluoromethyl)benzene. Due to the limited availability of experimental data for this specific compound in publicly accessible databases, this guide presents a summary of expected spectroscopic behaviors based on general principles and data from its close isomer, 1-Methyl-2-nitro-4-(trifluoromethyl)benzene. This document is intended for researchers, scientists, and professionals in drug development who require an understanding of the analytical characterization of this and related molecules.

Spectroscopic Data Summary

Table 1: ¹H NMR Data for 1-Methyl-2-nitro-4-(trifluoromethyl)benzene

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.8-8.2 | Doublet | Aromatic H-3 |

| 7.5-7.9 | Doublet of Doublets | Aromatic H-5 |

| Not Reported | Singlet | Methyl Protons |

Data is descriptive based on typical chemical shifts for such structures[1].

Table 2: ¹³C NMR Data

Specific experimental ¹³C NMR data for this compound or its close isomers were not found in the conducted search.

Table 3: ¹⁹F NMR Data

Specific experimental ¹⁹F NMR data for this compound or its close isomers were not found in the conducted search.

Table 4: Infrared (IR) Spectroscopy Data for 1-Methyl-2-nitro-4-(trifluoromethyl)benzene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| Not Reported | Strong | Asymmetric NO₂ Stretch |

| Not Reported | Strong | Symmetric NO₂ Stretch |

| Not Reported | Strong | C-F Stretch |

Data is descriptive based on typical IR absorption bands for nitroaromatic and trifluoromethyl compounds[1].

Table 5: Mass Spectrometry (MS) Data for 1-Methyl-2-nitro-4-(trifluoromethyl)benzene

| m/z | Relative Abundance (%) | Assignment |

| 205 | 15-25 | [M]⁺ (Molecular Ion) |

Fragmentation pattern is characteristic of nitroaromatic compounds with trifluoromethyl substituents[1].

Experimental Protocols

The following are general experimental protocols for the spectroscopic and spectrometric techniques discussed. These represent standard methodologies and can be adapted for the analysis of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition: The ¹⁹F NMR spectrum is acquired to observe the fluorine signals. A specific probe tuned to the fluorine frequency is used. Chemical shifts are typically referenced to an external standard like CFCl₃.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film): A small amount of the solid sample is dissolved in a volatile solvent like methylene chloride or acetone. A drop of this solution is placed on a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean, empty sample compartment is first recorded. The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For a solid sample, it would typically be dissolved in a suitable solvent for infusion or injection into the chromatograph.

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, especially when coupled with GC. EI involves bombarding the sample with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum that shows the molecular ion and various fragment ions.

Visualizations

General Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

IUPAC name and synonyms for 4-Methyl-2-nitro-1-(trifluoromethyl)benzene

An In-Depth Technical Guide to 4-Methyl-2-nitro-1-(trifluoromethyl)benzene

For researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on this compound, a versatile aromatic compound. This guide details its chemical identity, physicochemical properties, and key experimental protocols related to its synthesis.

Nomenclature

The nomenclature of a chemical compound is critical for unambiguous identification in research and industry.

IUPAC Name: 2-methyl-1-nitro-4-(trifluoromethyl)benzene[1]

Synonyms: A variety of synonyms are used to refer to this compound in literature and commercial listings. These include:

-

4-(Trifluoromethyl)-2-methyl-1-nitrobenzene[1]

-

3-Methyl-4-nitrobenzotrifluoride[1]

-

2-nitro-5-trifluoromethyltoluene[1]

-

Benzene, 2-methyl-1-nitro-4-(trifluoromethyl)-[1]

-

1-Methyl-2-nitro-4-(trifluoromethyl)benzene[2]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C8H6F3NO2 | PubChem[1] |

| Molecular Weight | 205.13 g/mol | PubChem[1] |

| CAS Number | 67192-42-1 | PubChem[1] |

| InChI Key | PCCXJSOGGOWRJC-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC1=C(C=CC(=C1)C(F)(F)F)--INVALID-LINK--[O-] | PubChem[1] |

Experimental Protocols

The synthesis of this compound is a key process for its application as an intermediate in the production of more complex molecules, such as pharmaceuticals and agrochemicals. The following section details a common synthetic methodology.

Synthesis via Nitration of 1-methyl-4-(trifluoromethyl)benzene

This protocol describes a common method for the synthesis of this compound.[2]

Objective: To introduce a nitro group at the ortho position to the methyl group on the 1-methyl-4-(trifluoromethyl)benzene ring.

Materials:

-

1-methyl-4-(trifluoromethyl)benzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Distilled water

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, beakers, etc.)

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-methyl-4-(trifluoromethyl)benzene.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid to the flask while stirring. Maintain the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 1-methyl-4-(trifluoromethyl)benzene in sulfuric acid. The temperature of the reaction mixture should be carefully maintained between 0 and 10 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.

-

Pour the reaction mixture slowly onto crushed ice with constant stirring.

-

The crude product will separate as an oily layer or a solid precipitate.

-

Separate the organic layer. If a solid precipitates, filter the mixture.

-

Wash the crude product with cold distilled water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by distillation or chromatography if necessary.

Logical Workflow: Synthesis and Application

The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent use as a chemical intermediate. This compound is a valuable building block in organic synthesis, particularly for creating more complex molecules with applications in various industries.

Caption: Synthesis and application workflow.

References

An In-depth Technical Guide to 4-methyl-2-nitro-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-2-nitro-1-(trifluoromethyl)benzene is a fluorinated aromatic compound of interest in synthetic organic chemistry. Its structural features, comprising a trifluoromethyl group, a nitro group, and a methyl group on a benzene ring, make it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The electron-withdrawing nature of the trifluoromethyl and nitro groups, combined with the electron-donating methyl group, creates a unique electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations. This guide provides a summary of the available technical information for this compound.

Chemical Identity and Properties

The definitive identifier for this compound is its CAS number.[1][2][3][4] While extensive experimental data on its physicochemical properties are not widely published, the following information has been established.

| Property | Value | Source |

| CAS Number | 154057-13-3 | [1][2][3][4] |

| Molecular Formula | C₈H₆F₃NO₂ | [1][2] |

| Molecular Weight | 205.14 g/mol | |

| Appearance | Clear liquid (inferred) | [1] |

| Purity | ≥98% (typical for commercial samples) | [4] |

| Water Solubility | Soluble | [1] |

Synthesis and Experimental Protocols

Experimental Protocol: Nitration of 4-methyl-1-(trifluoromethyl)benzene

This protocol is a general representation of an electrophilic aromatic substitution (nitration) reaction and should be adapted and optimized under appropriate laboratory conditions.

Materials:

-

4-methyl-1-(trifluoromethyl)benzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

-

Reaction Setup: In a separate reaction vessel equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-1-(trifluoromethyl)benzene in a suitable solvent (optional, depending on the scale and substrate). Cool the mixture in an ice bath.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 4-methyl-1-(trifluoromethyl)benzene. The reaction temperature should be carefully monitored and maintained between 0 and 5 °C to minimize the formation of byproducts.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at low temperature for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is poured slowly onto crushed ice with vigorous stirring.

-

Extraction: The aqueous mixture is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined.

-

Neutralization and Washing: The combined organic extracts are washed sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

While specific biological activities or direct applications in signaling pathways for this compound have not been documented in publicly available literature, its structural motifs are prevalent in bioactive molecules. The trifluoromethyl group is a well-known feature in many pharmaceuticals and agrochemicals, often enhancing metabolic stability, lipophilicity, and binding affinity. The nitro group is a versatile functional group that can be a precursor to an amino group, which is a common component in drug candidates.

Therefore, it is plausible that this compound serves as a key building block for the synthesis of:

-

Novel Pharmaceutical Agents: The corresponding aniline derivative, obtained through the reduction of the nitro group, could be a valuable intermediate for creating libraries of compounds for drug discovery screening.

-

Agrochemicals: Similar trifluoromethylated and nitrated aromatic compounds are known to be precursors for herbicides and pesticides.[5][6]

The following diagram illustrates the potential synthetic utility of this compound as a chemical intermediate.

Caption: Potential synthetic applications of the target compound.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of new molecules for the pharmaceutical and agrochemical industries. While detailed physicochemical and biological data are scarce in the public domain, its synthesis can be achieved through standard organic chemistry methodologies. Further research into the reactivity and applications of this compound could unveil its potential as a valuable tool for medicinal and agricultural chemists.

References

- 1. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 2. This compound, CasNo.154057-13-3 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. This compound cas no. 154057-13-3 98%, CasNo.154057-13-3 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]

- 5. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene - Google Patents [patents.google.com]

- 6. innospk.com [innospk.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene, a substituted aromatic compound of interest in medicinal chemistry and materials science. Due to the absence of direct experimental data such as X-ray crystallography for this specific molecule in the available scientific literature, this guide synthesizes information from spectroscopic data of analogous compounds, principles of steric and electronic effects in substituted nitrobenzenes, and established computational chemistry methodologies. The guide outlines the expected molecular geometry, including bond lengths, bond angles, and dihedral angles, and discusses the key factors influencing its conformational stability. Detailed experimental and computational protocols for the structural elucidation of this and similar molecules are also provided.

Introduction

This compound (C₈H₆F₃NO₂) is a polysubstituted benzene derivative featuring a methyl group, a nitro group, and a trifluoromethyl group. The spatial arrangement of these substituents on the benzene ring dictates the molecule's overall polarity, steric profile, and intermolecular interactions, which are critical determinants of its chemical reactivity and biological activity. The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly influence a molecule's metabolic stability and lipophilicity. The nitro group is a strong electron-withdrawing group that can participate in hydrogen bonding and other non-covalent interactions. Understanding the three-dimensional structure and conformational dynamics of this molecule is therefore essential for its potential applications.

This guide will explore the anticipated molecular structure, focusing on the interplay of steric hindrance and electronic effects that govern the orientation of the bulky and electronically demanding nitro and trifluoromethyl groups.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is characterized by a planar benzene ring with three substituents. The key conformational feature is expected to be the dihedral angle between the plane of the nitro group and the plane of the benzene ring.

Steric and Electronic Effects

The positioning of the methyl, nitro, and trifluoromethyl groups at positions 4, 2, and 1 respectively, creates a sterically crowded environment, particularly around the C1 and C2 positions.

-

Ortho Effect : The presence of the trifluoromethyl group ortho to the nitro group is anticipated to cause significant steric repulsion.[1] This steric hindrance will likely force the nitro group to twist out of the plane of the benzene ring to minimize van der Waals strain.[1] This phenomenon, often referred to as the "ortho effect," is common in ortho-substituted nitrobenzenes.[1][2]

-

Electron-Withdrawing Effects : Both the nitro and trifluoromethyl groups are potent electron-withdrawing groups.[3][4] Their presence deactivates the benzene ring towards electrophilic substitution and influences the charge distribution within the ring.[3][5] The trifluoromethyl group is a meta-director, while the nitro group also directs incoming electrophiles to the meta position.[4][5]

Based on these effects, the most stable conformation of this compound is predicted to have the nitro group significantly twisted out of the benzene ring's plane. The trifluoromethyl group, while also bulky, has rotational freedom around the C-C bond.

Predicted Geometrical Parameters

While specific experimental data for this compound is not available, we can predict ranges for key geometrical parameters based on studies of related compounds and computational models.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| C-C (aromatic) | 1.38 - 1.40 |

| C-N | 1.47 - 1.49 |

| N-O | 1.21 - 1.23 |

| C-C(F₃) | 1.50 - 1.52 |

| C-F | 1.33 - 1.35 |

| C-C(H₃) | 1.50 - 1.52 |

| C-H (aromatic) | 1.08 - 1.10 |

| C-H (methyl) | 1.09 - 1.11 |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

| C-C-C (aromatic) | 118 - 122 |

| C-C-N | 118 - 122 |

| O-N-O | 123 - 127 |

| C-C-C(F₃) | 119 - 123 |

| F-C-F | 107 - 111 |

| C-C-C(H₃) | 119 - 123 |

| H-C-H (methyl) | 108 - 110 |

Table 3: Predicted Dihedral Angles for this compound

| Dihedral Angle | Predicted Angle (°) |

| O-N-C-C (ortho C-C) | 30 - 60 |

| C-C-C-F | Variable (rotation) |

Experimental and Computational Methodologies

The structural and conformational properties of this compound can be determined using a combination of experimental techniques and computational modeling.

Synthesis

A plausible synthetic route to this compound could involve the nitration of 4-methyl-1-(trifluoromethyl)benzene.

Caption: Synthetic pathway for this compound.

Experimental Characterization

-

X-ray Crystallography : Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule.

-

Protocol : A suitable single crystal of the compound would be grown, typically by slow evaporation from a solvent. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure, providing precise bond lengths, bond angles, and the conformation of the molecule in the crystalline state.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide valuable information about the electronic environment and connectivity of atoms.

-

Protocol : The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃). ¹H NMR will show the chemical shifts and coupling constants of the aromatic and methyl protons. ¹³C NMR will provide information on all carbon atoms. ¹⁹F NMR is particularly useful for probing the environment of the trifluoromethyl group.[6]

-

-

Infrared (IR) Spectroscopy : IR spectroscopy can identify the functional groups present in the molecule.

-

Protocol : A sample of the compound is analyzed using an FTIR spectrometer. Characteristic stretching frequencies for the nitro group (asymmetric and symmetric stretches) and C-F bonds of the trifluoromethyl group would be expected.[7]

-

Computational Modeling

Density Functional Theory (DFT) is a powerful computational method for predicting the geometry and electronic properties of molecules.

-

Protocol :

-

Input Structure Generation : An initial 3D structure of this compound is created.

-

Geometry Optimization : A DFT calculation, for example, using the B3LYP functional with a basis set such as 6-311++G(d,p), is performed to find the lowest energy conformation of the molecule.[8][9] This provides optimized bond lengths, bond angles, and dihedral angles.

-

Frequency Calculation : A frequency calculation is typically performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

-

NMR Chemical Shift Calculation : The GIAO (Gauge-Including Atomic Orbital) method can be used with DFT to predict NMR chemical shifts, which can then be compared with experimental data.

-

Caption: Workflow for computational analysis of molecular structure.

Conclusion

While direct experimental structural data for this compound is not currently available in the public domain, a robust model of its molecular structure and conformation can be proposed based on established chemical principles and data from analogous compounds. The molecule is expected to exhibit a non-planar conformation with the nitro group twisted out of the plane of the benzene ring due to steric hindrance from the adjacent trifluoromethyl group. The methodologies outlined in this guide, encompassing both experimental techniques and computational chemistry, provide a clear pathway for the definitive structural elucidation of this and other similarly substituted aromatic compounds, which is crucial for advancing their applications in drug discovery and materials science.

References

- 1. Ortho effect - Wikipedia [en.wikipedia.org]

- 2. ijrti.org [ijrti.org]

- 3. quora.com [quora.com]

- 4. columbia.edu [columbia.edu]

- 5. youtube.com [youtube.com]

- 6. rsc.org [rsc.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. DFT Calculation, ADME/T and Molecular Docking Approach of Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate [scielo.org.mx]

The Enigmatic Potential: A Technical Guide to the Biological Activity of Trifluoromethyl-Substituted Nitroaromatics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of trifluoromethyl (CF3) and nitro (NO2) groups into aromatic scaffolds has emerged as a powerful approach in modern medicinal chemistry. Trifluoromethyl-substituted nitroaromatics represent a class of compounds with diverse and potent biological activities, spanning from antimicrobial and antiparasitic to anticancer and neuroprotective effects. The unique physicochemical properties imparted by these functional groups significantly influence the pharmacokinetic and pharmacodynamic profiles of the molecules. The strong electron-withdrawing nature of both the trifluoromethyl and nitro groups can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This technical guide provides an in-depth exploration of the biological activities of trifluoromethyl-substituted nitroaromatics, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Mechanisms of Action

The biological activities of trifluoromethyl-substituted nitroaromatics are multifaceted and depend on the specific molecular context and the biological system under investigation. However, some recurring mechanistic themes have been identified.

Antimicrobial and Antiparasitic Activity

A primary mechanism underlying the antimicrobial and antiparasitic effects of nitroaromatic compounds is the bioreduction of the nitro group.[2] This process, often carried out by nitroreductase enzymes present in various pathogens, leads to the formation of highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine derivatives, as well as superoxide radicals.[2] These reactive species can induce significant cellular damage by targeting DNA, proteins, and lipids, ultimately leading to cell death. In the context of antibacterial activity, some trifluoromethyl-substituted compounds are also believed to interfere with essential bacterial enzymes like DNA gyrase and topoisomerase IV, similar to fluoroquinolone antibiotics.

Anticancer Activity

The anticancer activity of many trifluoromethyl-substituted compounds, including some nitroaromatics, is frequently linked to the induction of apoptosis, or programmed cell death. This process is a tightly regulated cellular suicide mechanism that plays a crucial role in eliminating damaged or cancerous cells. The induction of apoptosis can be triggered through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Evidence suggests that some trifluoromethyl-substituted compounds can modulate the expression of key proteins involved in these pathways, such as the Bcl-2 family of proteins and caspases, leading to the execution of the apoptotic program.

Neuroprotective Effects

The neuroprotective potential of certain nitroaromatic compounds is an emerging area of research. One of the proposed mechanisms involves the modulation of cellular stress response pathways, particularly the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Activation of this pathway leads to the expression of a suite of antioxidant and cytoprotective genes, which can help mitigate oxidative stress, a key contributor to neurodegenerative diseases.

Quantitative Data on Biological Activity

The following tables summarize the reported quantitative data for the biological activity of various trifluoromethyl-substituted nitroaromatic and related compounds.

Table 1: Antimicrobial Activity of Trifluoromethyl-Substituted Compounds

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |

| Trifluoromethyl-substituted pyrazole derivative (13) | MRSA | 3.12 |

| Dichloro-substituted pyrazole derivative (18) | S. aureus | 0.78–1.56 |

| Bromo and trifluoromethyl-substituted pyrazole (25) | S. aureus (three strains) | 0.78 |

| Bromo and trifluoromethyl-substituted pyrazole (25) | S. epidermidis | 1.56 |

| Bromo and trifluoromethyl-substituted pyrazole (25) | E. faecium | 0.78 |

| Fluoro and nitro-substituted aniline derivative (30) | Various bacteria | 6.25 |

Table 2: Antiparasitic Activity of Trifluoromethyl-Substituted Nitroaromatics

| Compound/Derivative | Parasite | IC50 (µM) |

| Trifluoromethylated pyrazole hybrids | Leishmania amazonensis | 18.9 to 61.7 |

| Nitrotriazole-based acetamides | Trypanosoma cruzi | <4.0 |

| Nitrotriazole-based propanamides | Trypanosoma cruzi | Low nM concentrations |

| Nitrotriazole-based propanamides | Trypanosoma b. rhodesiense | Low nM concentrations |

Table 3: Cytotoxicity of Trifluoromethyl-Substituted Compounds against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 |

| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 3.09 |

| α-Trifluoromethylacyloins (1 and 2) | HSG, HSC-2 (Oral) | Not specified, induces apoptosis |

| Ruthenium complex with trifluoromethyl-substituted phosphine (5) | MDA-MB-231 (Breast) | >19-fold more cytotoxic upon irradiation |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of trifluoromethyl-substituted nitroaromatics.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound stock solution

-

Positive control antibiotic

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional)

Protocol:

-

Preparation of Test Compound Dilutions: a. Prepare a 2x working stock solution of the test compound in the appropriate broth medium. b. In a 96-well plate, add 100 µL of broth to wells in columns 2 through 12. c. Add 200 µL of the 2x working stock to the wells in column 1. d. Perform a serial two-fold dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).

-

Inoculum Preparation: a. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). b. Dilute the standardized suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well from columns 1 to 11. Do not inoculate column 12. b. The final volume in each well will be 200 µL. c. Cover the plate and incubate at 37°C for 18-24 hours.

-

Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Determination of 50% Inhibitory Concentration (IC50) by MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is widely used to determine the cytotoxic potential of compounds.

Materials:

-

96-well flat-bottom plates

-

Adherent cancer cell line

-

Complete cell culture medium

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

CO2 incubator

-

Microplate reader

Protocol:

-

Cell Seeding: a. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium from the stock solution. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only). c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization and Absorbance Reading: a. Carefully remove the medium from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. c. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

In Vitro Antiparasitic Assay against Leishmania

This protocol describes a method to evaluate the activity of compounds against the promastigote form of Leishmania.

Materials:

-

96-well plates

-

Leishmania promastigotes in logarithmic growth phase

-

Complete culture medium for Leishmania

-

Test compound stock solution

-

Reference drug (e.g., Amphotericin B)

-

Resazurin solution

-

Incubator (26°C)

-

Fluorometer or spectrophotometer

Protocol:

-

Parasite Seeding: a. Adjust the concentration of Leishmania promastigotes to 2 x 10^6 parasites/mL in complete medium. b. Add 100 µL of the parasite suspension to each well of a 96-well plate.

-

Compound Addition: a. Prepare serial dilutions of the test compound and the reference drug in the culture medium. b. Add 100 µL of the compound dilutions to the wells containing the parasites. Include a parasite-only control.

-

Incubation: a. Incubate the plate at 26°C for 72 hours.

-

Viability Assessment: a. Add 20 µL of resazurin solution to each well. b. Incubate for another 4-6 hours. c. Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm).

-

IC50 Calculation: a. Calculate the percentage of parasite inhibition for each concentration compared to the untreated control. b. Determine the IC50 value by plotting a dose-response curve.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of trifluoromethyl-substituted nitroaromatics.

Caption: Proposed mechanisms of antimicrobial action.

Caption: Intrinsic apoptosis pathway in cancer cells.

Caption: Nrf2-mediated neuroprotective pathway.

Caption: Workflow for MIC determination.

Conclusion

Trifluoromethyl-substituted nitroaromatics are a versatile class of compounds with significant potential in drug discovery. Their diverse biological activities, driven by unique electronic and steric properties, make them promising candidates for the development of novel therapeutics against a range of diseases. The mechanisms of action, while varied, often involve the generation of reactive species through nitroreduction or the modulation of key cellular signaling pathways. This guide provides a foundational understanding of their biological potential, supported by quantitative data and detailed experimental protocols, to aid researchers in the further exploration and development of this fascinating class of molecules. Further investigation into the specific molecular targets and signaling cascades modulated by these compounds will be crucial for optimizing their therapeutic efficacy and safety profiles.

References

An In-depth Technical Guide on the Lipophilicity and Solubility of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, specifically lipophilicity and solubility, of the chemical intermediate 4-Methyl-2-nitro-1-(trifluoromethyl)benzene (CAS No. 154057-13-3). This document is intended to be a valuable resource for researchers and professionals involved in chemical synthesis, drug discovery, and material science.

Physicochemical Properties

This compound is an aromatic compound with the molecular formula C₈H₆F₃NO₂. Due to the presence of a trifluoromethyl group, a nitro group, and a methyl group on the benzene ring, this compound exhibits specific lipophilic and solubility characteristics that are crucial for its handling, reaction kinetics, and potential biological interactions.

Quantitative Data

| Property | Predicted Value | Data Source |

| Lipophilicity (LogP) | 3.37 | ALOGPS 2.1 |

| Aqueous Solubility | 0.0002 mol/L | ALOGPS 2.1 |

| Boiling Point | 238.9 ± 40.0 °C | ChemicalBook[1] |

| Density | 1.357 ± 0.06 g/cm³ | ChemicalBook[1] |

| Molecular Weight | 205.14 g/mol | Sigma-Aldrich |

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to experimentally determine the lipophilicity and solubility of this compound, the following standard protocols are recommended.

Determination of Lipophilicity (LogP) by HPLC Method

The High-Performance Liquid Chromatography (HPLC) method provides an indirect but reliable estimation of the octanol-water partition coefficient (LogP).

Principle: The LogP value is determined based on the retention time of the compound on a reverse-phase HPLC column. A linear correlation is established between the logarithm of the retention factor (log k') and the known LogP values of a series of standard compounds. The LogP of the analyte is then interpolated from this calibration curve.

Methodology:

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column, and an isocratic pump.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4). The organic modifier concentration is typically varied to achieve optimal retention times.

-

Standard Compounds: A set of well-characterized compounds with known LogP values spanning a range that is expected to include the analyte.

-

Procedure: a. Prepare stock solutions of the standard compounds and the test compound (this compound) in a suitable solvent (e.g., mobile phase). b. Inject each standard and the test compound separately onto the HPLC column. c. Record the retention time (t_R) and determine the void time (t_0) using a non-retained compound (e.g., uracil). d. Calculate the retention factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0. e. Plot a calibration curve of log k' versus the known LogP values of the standard compounds. f. From the log k' of this compound, determine its LogP value using the linear regression equation of the calibration curve.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the "gold standard" for determining the thermodynamic solubility of a compound in an aqueous medium.

Principle: An excess amount of the solid compound is equilibrated with a specific volume of aqueous buffer at a constant temperature until saturation is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

-

Materials: A thermostatically controlled shaker bath, centrifuge, and an analytical method for quantification (e.g., HPLC-UV or LC-MS).

-

Procedure: a. Add an excess amount of this compound to a flask containing a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). b. Seal the flask and place it in a shaker bath set at a constant temperature (e.g., 25 °C or 37 °C). c. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. d. After equilibration, allow the undissolved solid to settle. e. Carefully withdraw a sample from the supernatant and centrifuge it to remove any remaining solid particles. f. Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV by comparing the peak area to a standard curve of known concentrations).

Logical Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical intermediate like this compound.

Applications and Synthesis Context

This compound and its isomers are primarily utilized as intermediates in organic synthesis. The presence of the nitro and trifluoromethyl groups makes the aromatic ring susceptible to various chemical transformations. These compounds serve as building blocks in the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern influences the reactivity and the types of derivatives that can be synthesized. Information on specific signaling pathways is not applicable as this compound is a synthetic intermediate rather than a biologically active agent.

References

The Nitro and Trifluoromethyl Groups: A Technical Guide to their Electron-Withdrawing Effects on the Benzene Ring

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the benzene ring. Understanding these effects is paramount in the fields of medicinal chemistry, materials science, and synthetic organic chemistry, as the strategic placement of these substituents can dramatically alter the reactivity, acidity, and biological activity of aromatic compounds. This document provides a comprehensive analysis of their electronic properties through quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical principles.

Core Concepts: Inductive and Resonance Effects

The electron-withdrawing nature of a substituent on a benzene ring is primarily governed by two fundamental electronic phenomena: the inductive effect and the resonance effect.

-

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds of the molecule and is a consequence of the substituent's electronegativity. More electronegative atoms or groups pull electron density away from the attached carbon atom, and this effect is propagated, albeit weakly, through the carbon chain.

-

Resonance Effect (-M or -R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Electron-withdrawing groups with π bonds can delocalize the ring's π electrons into the substituent, creating a partial positive charge on the ring.

The interplay of these two effects determines the overall electron-withdrawing strength and the directing influence of the substituent in chemical reactions.

Quantitative Analysis of Electron-Withdrawing Strength

The electronic influence of substituents is quantitatively assessed using Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids in water at 25°C, with a more positive σ value indicating a stronger electron-withdrawing effect. The position of the substituent on the ring (meta or para) significantly impacts its electronic contribution.

| Substituent | Inductive Effect (-I) | Resonance Effect (-M) | Hammett Constant (σm)[1] | Hammett Constant (σp)[1] |

| **Nitro (-NO₂) ** | Strong | Strong | +0.710 | +0.778 |

| Trifluoromethyl (-CF₃) | Very Strong | Negligible | +0.43 | +0.54 |

Table 1: Comparison of the Electronic Properties of Nitro and Trifluoromethyl Groups.

As illustrated in Table 1, the nitro group exhibits both strong inductive and resonance electron-withdrawing effects. In contrast, the trifluoromethyl group's powerful electron-withdrawing nature is almost exclusively due to its very strong inductive effect, arising from the high electronegativity of the three fluorine atoms.[2]

Impact on Acidity

The electron-withdrawing properties of the nitro and trifluoromethyl groups significantly enhance the acidity of phenols and benzoic acids by stabilizing the corresponding conjugate bases (phenoxide and benzoate ions). This stabilization occurs through the delocalization of the negative charge.

| Compound | pKa in Water |

| Benzoic Acid | 4.20 |

| 4-Nitrobenzoic Acid | 3.44 |

| 4-(Trifluoromethyl)benzoic Acid | 3.78 |

| Phenol | 9.95 |

| 4-Nitrophenol | 7.15 |

| 4-(Trifluoromethyl)phenol | 9.39[2] |

Table 2: pKa Values of Substituted Benzoic Acids and Phenols.

The data in Table 2 clearly demonstrates that both substituents increase the acidity (lower the pKa) compared to the unsubstituted parent compounds. The stronger resonance effect of the nitro group in the para position leads to a more pronounced increase in acidity in both benzoic acid and phenol compared to the trifluoromethyl group.

Influence on Chemical Reactivity

The electron-withdrawing nature of the nitro and trifluoromethyl groups deactivates the benzene ring towards electrophilic aromatic substitution (EAS) reactions, such as nitration, by reducing the ring's electron density and making it less nucleophilic.[3][4] Both groups are meta-directing because the deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of electrophilic attack.

The relative rates of reaction provide a quantitative measure of this deactivation. For instance, in electrophilic nitration, trifluoromethylbenzene reacts approximately 40,000 times slower than benzene, while nitrobenzene is even less reactive.

The electron-withdrawing effects also influence the rates of other reactions, such as the alkaline hydrolysis of esters. Electron-withdrawing groups accelerate this reaction by stabilizing the negatively charged transition state. The relative rates can be estimated using the Hammett equation: log(k/k₀) = ρσ, where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ is the reaction constant, and σ is the substituent constant. For the alkaline hydrolysis of ethyl benzoates, ρ is +2.498.

| Substituent | Hammett Constant (σp) | Calculated Relative Rate (k/k₀) |

| **Nitro (-NO₂) ** | +0.778 | 87.5 |

| Trifluoromethyl (-CF₃) | +0.54 | 22.5 |

Table 3: Calculated Relative Rates of Alkaline Hydrolysis of p-Substituted Ethyl Benzoates.

This calculation indicates that the p-nitro-substituted ester hydrolyzes significantly faster than the p-trifluoromethyl-substituted ester, again highlighting the stronger overall electron-withdrawing effect of the nitro group in the para position.

Visualizing the Electronic Effects

The following diagrams, generated using the DOT language, illustrate the resonance and inductive effects of the nitro and trifluoromethyl groups on the benzene ring.

Caption: Resonance delocalization in nitrobenzene.

Caption: Inductive effects of nitro and trifluoromethyl groups.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of a substituted benzoic acid.

Caption: Workflow for pKa determination by titration.

Methodology:

-

Solution Preparation: Accurately weigh the substituted benzoic acid to prepare a solution of approximately 0.01 M in a suitable solvent system (e.g., a 50:50 ethanol:water mixture to ensure solubility). Prepare a standardized solution of approximately 0.1 M sodium hydroxide.

-

pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration: Place a known volume of the benzoic acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the standardized NaOH solution in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of inflection in the titration curve. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.

Determination of Relative Rates of Electrophilic Aromatic Substitution

This protocol describes a competition experiment to determine the relative reactivity of two aromatic compounds towards nitration.

Caption: Workflow for determining relative EAS rates.

Methodology:

-

Reaction Setup: In a reaction vessel, combine equimolar amounts of the two aromatic compounds to be compared (e.g., nitrobenzene and trifluoromethylbenzene).

-

Reaction: Cool the mixture in an ice bath and slowly add a limiting amount of the electrophile (e.g., a nitrating mixture of concentrated nitric and sulfuric acids). The use of a limiting amount of the electrophile ensures that the two substrates are in competition.

-

Workup: After a specified time, quench the reaction by pouring it into a beaker of ice water. Extract the organic products with an appropriate solvent.

-

Analysis: Analyze the organic layer by a suitable chromatographic method (e.g., GC or HPLC) to determine the relative amounts of the nitrated products formed. The ratio of the products is directly related to the relative rates of reaction of the starting materials.

Conclusion

The nitro and trifluoromethyl groups are both potent electron-withdrawing substituents that significantly impact the properties of the benzene ring. The nitro group exerts its influence through a combination of strong inductive and resonance effects, making it a particularly powerful deactivator and meta-director, and it strongly enhances the acidity of attached functional groups. The trifluoromethyl group, while also a strong deactivator and meta-director, operates primarily through a very strong inductive effect. The quantitative data and experimental methodologies presented in this guide provide a robust framework for researchers and drug development professionals to understand, predict, and manipulate the electronic properties of aromatic systems for the rational design of new molecules with desired chemical and biological activities.

References

Initial Toxicity Screening of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene: A Technical Guide

Disclaimer: No direct experimental toxicity studies for 4-Methyl-2-nitro-1-(trifluoromethyl)benzene were identified in a comprehensive literature search. The following guide provides an initial toxicological assessment based on data from structurally related compounds, including nitrobenzene, nitrotoluenes, and other substituted nitrobenzenes. The information presented is intended for researchers, scientists, and drug development professionals as a preliminary guide for handling and initial screening of this compound.

Executive Summary

This compound is a substituted nitroaromatic compound. While specific toxicological data for this molecule is not publicly available, its structural similarity to other well-characterized nitroaromatic compounds suggests potential for significant toxicity. Key concerns include methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced, as well as potential genotoxicity and cytotoxicity. This guide summarizes the expected toxicological profile based on data from analogous compounds and outlines standard experimental protocols for an initial toxicity screening.

Predicted Toxicological Profile

The toxicological profile of this compound is inferred from data on related molecules. Safety Data Sheets (SDS) for the compound and its isomers indicate standard hazards such as skin and eye irritation.

Table 1: Summary of Toxicological Data for Structurally Related Compounds

| Compound | Acute Toxicity | Genotoxicity/Mutagenicity | Other Key Effects |

| Nitrobenzene | Causes methemoglobinemia following acute exposure via inhalation, oral, or dermal routes.[1][2] Symptoms include cyanosis, fatigue, dizziness, and headache.[1][2] High levels can lead to respiratory depression, coma, and death.[1][2] | Classified as possibly carcinogenic to humans (Group 2B) by IARC.[1][2] | Reproductive toxicant in male animals.[1][2] |

| 2-Nitrotoluene | Evidence of liver toxicity in rats.[3][4] Degeneration and metaplasia of the olfactory epithelium in mice.[3] | Not genotoxic in bacteria, but induced sister chromatid exchange in cultured mammalian cells.[4] In vivo, it bound to macromolecules and induced unscheduled DNA synthesis in rat liver cells.[4] | |

| 3-Nitrotoluene | Weak induction of sister chromatid exchange in mammalian cells in vitro.[3][4] Did not induce chromosomal aberrations or unscheduled DNA synthesis in vitro.[3] | In vivo, it bound to macromolecules but not to DNA and did not induce unscheduled DNA synthesis.[3] | |

| 4-Nitrotoluene | Not genotoxic in yeast.[3] Induced sister chromatid exchange and chromosomal aberrations in Chinese hamster ovary cells in vitro.[3] Did not induce unscheduled DNA synthesis in rat hepatocytes in vitro or in vivo.[3] | ||

| m-(Trifluoromethyl)nitrobenzene | Harmful if swallowed.[5] Causes skin irritation.[5] | No specific data on genotoxicity found. | |

| 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene | Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin and serious eye irritation.[6] May cause respiratory irritation.[6] | No specific data on genotoxicity found. |

Based on this comparative data, it is reasonable to hypothesize that this compound may exhibit the following toxicological properties:

-

Methemoglobinemia: A primary concern for nitroaromatic compounds.

-

Genotoxicity: The nitro group is a structural alert for mutagenicity.

-

Target Organ Toxicity: Potential for effects on the liver, spleen, and testes, as seen with nitrobenzene.[1]

Recommended Initial Toxicity Screening Workflow

For a novel compound like this compound with a potential for significant toxicity, a tiered in vitro screening approach is recommended to assess its cytotoxic and genotoxic potential before proceeding to more complex studies.

Caption: A generalized workflow for the initial in vitro toxicity screening of a novel chemical compound.

Experimental Protocols

Detailed experimental protocols for key in vitro toxicity assays are provided below. These are generalized methods and should be adapted based on the specific properties of the test compound and laboratory capabilities.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which is purple.

Methodology:

-

Cell Culture: Plate cells (e.g., HepG2, TK6) in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Exposure: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Genotoxicity Assay: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.

Principle: The assay measures the ability of a chemical to cause a reverse mutation in the bacteria, allowing them to grow on a histidine-free medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

Methodology:

-

Strains: Use a set of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

-

Exposure: In a test tube, combine the tester strain, the test compound at various concentrations, and either S9 mix or a buffer.

-

Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Genotoxicity Assay: In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

Methodology:

-

Cell Culture and Treatment: Treat cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO, TK6 cells) with the test compound for a period covering one to two cell cycles. Include a vehicle and positive controls.

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division.

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa, DAPI).

-

Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Potential Signaling Pathways of Toxicity

The toxicity of nitroaromatic compounds is often linked to their metabolic activation, leading to the formation of reactive intermediates that can cause oxidative stress and damage cellular macromolecules.

Caption: A putative signaling pathway for the toxicity of nitroaromatic compounds.

This proposed pathway highlights that the nitro group can be reduced by nitroreductases to form reactive nitroso and hydroxylamine intermediates. These intermediates can redox cycle, generating reactive oxygen species (ROS) and leading to oxidative stress. This can result in DNA damage, lipid peroxidation, and protein oxidation, ultimately causing genotoxicity and cytotoxicity. Additionally, these intermediates can directly oxidize the iron in hemoglobin, leading to the formation of methemoglobin and resulting in hypoxia.

Conclusion

While no specific toxicity data exists for this compound, the available information on structurally related compounds strongly suggests a potential for significant toxicity, including methemoglobinemia and genotoxicity. The experimental protocols and workflows outlined in this guide provide a framework for an initial in vitro toxicity screening to characterize the cytotoxic and genotoxic potential of this compound. Given the predicted hazard profile, appropriate safety precautions should be taken when handling this chemical, and a thorough toxicological evaluation is warranted before its use in any application with potential for human exposure.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. gov.uk [gov.uk]

- 3. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nitrotoluenes (IARC Summary & Evaluation, Volume 65, 1996) [inchem.org]

- 5. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene | C7H3F4NO2 | CID 14941411 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-Methyl-2-nitro-1-(trifluoromethyl)benzene for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4-Methyl-2-nitro-1-(trifluoromethyl)benzene, a key aromatic intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical properties, commercial availability, and significant applications in research and development, with a focus on its role in the creation of innovative bioactive molecules.

Chemical Properties and Commercial Availability

This compound is a substituted aromatic compound with the molecular formula C₈H₆F₃NO₂. The presence of a trifluoromethyl group, a nitro group, and a methyl group on the benzene ring imparts unique reactivity, making it a valuable building block in organic synthesis. Several isomers of this compound exist, each with a distinct substitution pattern and CAS number. The most commonly researched isomer is this compound, with the CAS number 154057-13-3.

A variety of chemical suppliers offer this compound and its isomers for research and development purposes. The table below summarizes key quantitative data for the primary isomer and provides information on some of its commercially available isomers.

| Property | This compound | 1-Methyl-2-nitro-4-(trifluoromethyl)benzene | 1-Methyl-4-nitro-2-(trifluoromethyl)benzene |

| CAS Number | 154057-13-3[1][2][3][4][5] | 65754-26-9 | 89976-12-5 |

| Molecular Formula | C₈H₆F₃NO₂ | C₈H₆F₃NO₂ | C₈H₆F₃NO₂ |

| Molecular Weight | 205.14 g/mol [6] | 205.14 g/mol | 205.14 g/mol |

| Appearance | Pale yellow solid | Not specified | Solid or Semi-Solid or Liquid or Lump |

| Melting Point | 35-38 °C | Not specified | Not specified |

| Boiling Point | 221-222 °C | Not specified | Not specified |

| Purity | ≥95% | Not specified | 97% |

| Primary Suppliers | BLDpharm[3], Oakwood Chemical[6], Pure Chemistry Scientific Inc.[1], Sigma-Aldrich | Biomall (Toronto Research Chemicals) | BLDpharm, Sigma-Aldrich |

Applications in Organic Synthesis

This compound and its related isomers are pivotal intermediates in the synthesis of a wide range of bioactive molecules, particularly in the pharmaceutical and agrochemical industries. The nitro group can be readily reduced to an amine, which then serves as a handle for further chemical transformations, while the trifluoromethyl group often enhances the metabolic stability and potency of the final product.

A significant application of these compounds is in the synthesis of fungicides. For example, derivatives of 4-nitro-2-(trifluoromethyl)benzene are used to prepare substituted phenoxyphenyl ketones, which are precursors to potent fungicidal triazole compounds. The unique electronic properties conferred by the trifluoromethyl and nitro groups are crucial for the biological activity of these fungicides.

Furthermore, related fluorinated and nitrated benzene derivatives are employed as building blocks for creating active pharmaceutical ingredients that target complex biological pathways. Their stability and reactivity make them preferred choices in drug discovery and development.[7]

Experimental Protocols

The following section details a representative experimental protocol for a common transformation of a nitroaromatic compound: the reduction of the nitro group to an amine. This is a fundamental step in utilizing this compound as a synthetic intermediate.

Reduction of this compound to 4-Methyl-2-(trifluoromethyl)aniline

This procedure is a general method for the reduction of an aromatic nitro group using a metal catalyst.

Materials:

-

This compound

-

Ethanol (or other suitable polar solvent)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Filtration aid (e.g., Celite)

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve this compound in ethanol.

-

Carefully add a catalytic amount of 10% palladium on carbon to the solution.

-

Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the reaction mixture, typically at a pressure of 1-3 atm.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography). The reaction is typically complete within a few hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude product, 4-Methyl-2-(trifluoromethyl)aniline, can be further purified by techniques such as distillation or column chromatography if necessary.

Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and logical relationships involving this compound and related compounds.

Caption: General synthetic utility of this compound.

Caption: Workflow for the reduction of an aromatic nitro compound.

Caption: Logical flow for the synthesis of certain fungicidal compounds.

References

- 1. This compound, CasNo.154057-13-3 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 2. 154057-13-3 this compound 4-甲基-2-硝基-1-(三氟甲基)苯 -Win-Win Chemical [win-winchemical.com]

- 3. 154057-13-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. molbase.com [molbase.com]

- 6. This compound [oakwoodchemical.com]

- 7. innospk.com [innospk.com]

Safety data sheet (SDS) for 4-Methyl-2-nitro-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available safety and technical data for the chemical compound 4-Methyl-2-nitro-1-(trifluoromethyl)benzene. This compound, identified by the CAS number 154057-13-3 , is a substituted nitrotoluene derivative. Due to the presence of the trifluoromethyl and nitro functional groups, this compound is of interest in various research and development applications, particularly in the synthesis of novel chemical entities. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals by consolidating available data on its properties, safety considerations, and handling procedures.

It is important to note that while this guide consolidates the most current information available, specific experimental data for this compound is limited. Much of the safety and handling information is extrapolated from data on structurally similar compounds. Therefore, all handling and experimental procedures should be conducted with the utmost caution and under the supervision of qualified personnel.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 154057-13-3 | Multiple Suppliers |

| Molecular Formula | C₈H₆F₃NO₂ | BLDpharm[1] |

| Molecular Weight | 205.13 g/mol | BLDpharm[1] |

| Boiling Point | 238.9 ± 40.0 °C (at 760 mmHg) | Commercial Supplier (Estimated) |

| Density | 1.4 ± 0.1 g/cm³ | Commercial Supplier (Estimated) |

| Flash Point | 98.3 ± 27.3 °C | Commercial Supplier (Estimated) |

| Melting Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| Vapor Pressure | Data not available | N/A |

Toxicological Data

Specific experimental toxicological data for this compound, such as LD50 and LC50 values, are not available. However, based on the known hazards of structurally related nitroaromatic and trifluoromethyl-substituted compounds, it is prudent to handle this chemical with care. The GHS hazard statements for the closely related compound, 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene, suggest that this class of compounds may be harmful if swallowed and can cause serious eye irritation.

General toxicological considerations for nitrotoluene derivatives include:

-

Acute Toxicity: May cause irritation to the skin, eyes, and respiratory tract. Inhalation of vapors or dust may lead to systemic effects.

-

Chronic Toxicity: Prolonged or repeated exposure may have adverse effects on the liver, kidneys, and blood-forming organs.

-

Carcinogenicity: There is no specific data on the carcinogenicity of this compound.

-

Mutagenicity: There is no specific data on the mutagenicity of this compound.